S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate
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Overview
Description
S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound with a unique structure that includes a benzyl group attached to a 2,2,4-trimethylazetidine ring via a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of novel drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism by which S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
2-Benzyl benzimidazole: Shares the benzyl group but has a different core structure.
Thiazole derivatives: Similar in terms of heterocyclic structure but differ in the presence of sulfur and nitrogen atoms
Uniqueness: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is unique due to its specific combination of a benzyl group with a 2,2,4-trimethylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54395-80-1 |
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Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
S-benzyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C14H19NOS/c1-11-9-14(2,3)15(11)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
JNAQEHXSSFEPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)SCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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